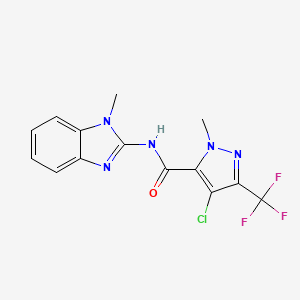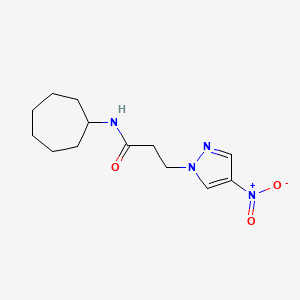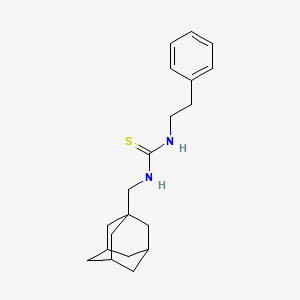![molecular formula C20H18Cl2N8O4 B10959759 N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B10959759.png)
N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide” is a complex organic compound that belongs to the class of heterocyclic compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 3,4-dichlorobenzyl triazole and 3,5-dimethyl-4-nitro pyrazole. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include:
Base catalysts: such as sodium hydroxide or potassium carbonate.
Solvents: such as dimethylformamide (DMF) or dichloromethane (DCM).
Coupling agents: such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as crystallization, distillation, and chromatography are employed for purification.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: where the nitro group can be reduced to an amine.
Reduction: where the triazole ring can be hydrogenated.
Substitution: where the chlorobenzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C).
Substitution reagents: such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups to the benzyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its multiple functional groups can interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound may be studied for its pharmacological properties. It could serve as a lead compound for the development of new therapeutic agents, particularly in the treatment of diseases where its specific molecular interactions are beneficial.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole and pyrazole rings can bind to enzymes or receptors, modulating their activity. The nitro group may participate in redox reactions, influencing cellular processes. The overall effect depends on the specific biological context and the pathways involved.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-[1-(3,4-Dichlorbenzyl)-1H-1,2,4-triazol-3-yl]-4-methyl-1,2-oxazol-3-carboxamid
- N-[1-(3,4-Dichlorbenzyl)-1H-1,2,4-triazol-3-yl]-4-(4-nitro-1H-pyrazol-1-yl)methyl-5-methyl-1,2-oxazol-3-carboxamid
Einzigartigkeit
Die Einzigartigkeit von "N-[1-(3,4-Dichlorbenzyl)-1H-1,2,4-triazol-3-yl]-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazol-3-carboxamid" liegt in seiner spezifischen Kombination von funktionellen Gruppen und heterocyclischen Ringen. Diese Kombination verleiht ihr unterschiedliche chemische und biologische Eigenschaften, was sie zu einer wertvollen Verbindung für Forschung und Entwicklung macht.
Eigenschaften
Molekularformel |
C20H18Cl2N8O4 |
|---|---|
Molekulargewicht |
505.3 g/mol |
IUPAC-Name |
N-[1-[(3,4-dichlorophenyl)methyl]-1,2,4-triazol-3-yl]-4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C20H18Cl2N8O4/c1-10-18(30(32)33)11(2)29(25-10)8-14-12(3)34-27-17(14)19(31)24-20-23-9-28(26-20)7-13-4-5-15(21)16(22)6-13/h4-6,9H,7-8H2,1-3H3,(H,24,26,31) |
InChI-Schlüssel |
DRGIDTOYSQCXNK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1CC2=C(ON=C2C(=O)NC3=NN(C=N3)CC4=CC(=C(C=C4)Cl)Cl)C)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B10959676.png)
![N-{2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethyl}-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10959680.png)
![2-[(2,4-difluorophenoxy)methyl]-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B10959698.png)
![(5E)-3-benzyl-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10959715.png)


![N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B10959732.png)
![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B10959738.png)
![5-cyclopropyl-7-(difluoromethyl)-N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10959741.png)
![N'~2~,N'~5~-bis{(E)-[2-(trifluoromethyl)phenyl]methylidene}furan-2,5-dicarbohydrazide](/img/structure/B10959747.png)
![5-cyclopropyl-7-(difluoromethyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10959763.png)
![1-(3-bromobenzyl)-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B10959765.png)
![N-{3-[1-((E)-2-{(E)-4-[2-((E)-1-{3-[(2-Furylcarbonyl)amino]phenyl}ethylidene)hydrazino]-4-oxo-2-butenoyl}hydrazono)ethyl]phenyl}-2-furamide](/img/structure/B10959782.png)

